8-Bromo-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-bromopyridine in the presence of a suitable solvent such as ethanol. The reaction is followed by nitration at position 3 using a nitrating agent like nitric acid . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of 8-Bromo-3-aminoimidazo[1,2-a]pyridine.
Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
- 8-Bromo-6-nitroimidazo[1,2-a]pyridine
- 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Uniqueness
8-Bromo-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups in the imidazo[1,2-a]pyridine scaffold allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
8-Bromo-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and a bromine atom attached to an imidazo[1,2-a]pyridine scaffold. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
- Target Interaction : The compound's structure allows it to bind to specific molecular targets within pathogens or cancer cells, modulating their activity and leading to cell death or inhibition of growth .
Antimicrobial Activity
This compound has shown promising results against various pathogens:
- Antileishmanial Activity : In vitro studies have demonstrated effective activity against Leishmania donovani and Leishmania infantum, with IC50 values reported as low as 1–2.1 µM. These results indicate that the compound could serve as a lead for antileishmanial drug development .
- Antitrypanosomal Activity : The compound exhibits significant efficacy against Trypanosoma brucei brucei, with an EC50 value of 17 nM and a selectivity index (SI) of 2650, suggesting a favorable therapeutic window for potential drug development .
Anticancer Activity
Research indicates that this compound has potential anticancer properties:
- Mechanisms : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. Its ability to modulate intracellular mechanisms involved in cell survival contributes to its anticancer effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the imidazo[1,2-a]pyridine ring. Key findings from SAR studies include:
Position | Modification | Effect on Activity |
---|---|---|
2 | Nitro group | Essential for antitubercular activity; enhances binding affinity |
6 | Halogenation | Increases lipophilicity and membrane interaction |
8 | Substitution | Modulates selectivity towards specific biological targets |
Notably, the introduction of halogens (e.g., bromine) at the 8-position has been shown to enhance antibacterial activity by improving lipophilicity and membrane interactions .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Antileishmanial Efficacy : A study conducted on derivatives of this compound demonstrated significant antileishmanial activity with low cytotoxicity towards human cell lines (CC50 > 100 µM), indicating a promising therapeutic profile for treating leishmaniasis .
- Pharmacokinetic Studies : In vivo pharmacokinetic studies showed that the compound maintains good systemic exposure after oral administration, with a half-life (T1/2) of approximately 7.7 hours, supporting its potential as an orally bioavailable therapeutic agent .
Properties
IUPAC Name |
8-bromo-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWSYJTXGMBMSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856211 |
Source
|
Record name | 8-Bromo-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289042-52-9 |
Source
|
Record name | 8-Bromo-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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